morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone
Description
The compound morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a structurally complex molecule combining a morpholine moiety with a fused methanophenazine core. The morpholine group is known for enhancing solubility and bioavailability in pharmaceuticals, while the methanophenazine system may contribute to redox activity or π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
morpholin-4-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O2/c1-19(2)20(3)8-9-21(19,18(25)24-10-12-26-13-11-24)17-16(20)22-14-6-4-5-7-15(14)23-17/h4-7H,8-13H2,1-3H3 |
InChI Key |
OLAKYUULCCSEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCOCC5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These compounds share partial motifs (e.g., morpholine, ketones, or fused aromatic systems) and are analyzed below:
Table 1: Structural and Functional Comparison
| Compound (CAS No.) | Structural Features | Similarity Score | Potential Applications |
|---|---|---|---|
| [1616392-22-3] (Target Compound) | Morpholine + methanophenazine + ketone | N/A | Hypothetical drug scaffold |
| [61337-89-1] (-)-2-Amino-1-ethyl-7... | Naphthyridine + hydroxy/methoxy substituents | 0.54 | Antibacterial agents (quinolone analogs) |
| [76252-06-7] 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | Piperazine + pyridine + alcohol | 0.52 | CNS modulation (dopamine/serotonin receptors) |
| [6265-73-2] (Pyridin-3-yl)methanone... | Quinoline + isopropylamino + hydroxypropoxy | 0.52 | β-blocker analogs (cardiovascular) |
Key Findings:
Functional Group Influence: The morpholine group in the target compound may confer better solubility compared to the piperazine in [76252-06-7], which is more lipophilic and likely to cross the blood-brain barrier . DNA intercalation).
Bioactivity Hypotheses: Compounds like [61337-89-1] with naphthyridine cores are linked to topoisomerase inhibition, whereas the target compound’s methanophenazine system might interact with flavoenzymes or mitochondrial complexes due to its planar, conjugated structure .
Synthetic Challenges :
- The target compound’s fused bicyclic system likely requires multi-step synthesis, akin to the triazole derivatives in , which involve halogenated ketones and sulfonylphenyl intermediates .
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